

An In-depth Technical Guide to 4-(2,2-Dimethoxyethoxy)phenylboronic Acid

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Compound of Interest

4-(2,2-

Compound Name: *Dimethoxyethoxy)phenylboronic acid*

Cat. No.: *B171758*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylboronic acids are a class of organic compounds containing a phenyl group and a boronic acid functional group (-B(OH)₂). They are of significant interest in organic synthesis and medicinal chemistry due to their unique chemical properties. Boronic acids are mild Lewis acids that are generally stable and easy to handle.^[1] Their ability to form reversible covalent bonds with diols has made them invaluable as sensors for carbohydrates, in drug delivery systems, and for bioconjugation.^{[1][2]} This guide provides a comprehensive overview of **4-(2,2-Dimethoxyethoxy)phenylboronic acid**, a derivative with potential applications in targeted drug delivery and other biomedical fields.^{[3][4]}

It is important to note that while the related compound, 4-(2-Methoxyethoxy)phenylboronic acid, is commercially available, **4-(2,2-Dimethoxyethoxy)phenylboronic acid** is a more specialized derivative. The information presented herein is based on the theoretical structure and extrapolated data from similar compounds.

Physicochemical Properties

The properties of **4-(2,2-Dimethoxyethoxy)phenylboronic acid** are determined by its unique molecular structure, which includes a phenylboronic acid core functionalized with a

dimethoxyethoxy group.

Property	Value	Source
Molecular Formula	$C_{10}H_{15}BO_5$	Calculated
Molecular Weight	226.03 g/mol	Calculated
Appearance	White to off-white solid (predicted)	N/A
Solubility	Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO); sparingly soluble in water (predicted)	[1]

Structural Diagram

Caption: Chemical structure of **4-(2,2-Dimethoxyethoxy)phenylboronic acid**.

Synthesis and Purification

The synthesis of **4-(2,2-Dimethoxyethoxy)phenylboronic acid** can be achieved through a multi-step process, typically starting from a commercially available substituted phenol. A general synthetic route is outlined below.

Proposed Synthetic Workflow



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Caption: Proposed synthesis workflow for **4-(2,2-Dimethoxyethoxy)phenylboronic acid**.

Experimental Protocol

Step 1: Synthesis of 4-Hydroxyphenylboronic acid A common precursor for this synthesis is 4-hydroxyphenylboronic acid. This can be prepared from 4-bromophenol via a Grignard reaction

followed by reaction with a trialkyl borate and subsequent hydrolysis.

Step 2: Alkylation of 4-Hydroxyphenylboronic acid

- **Dissolution:** Dissolve 4-hydroxyphenylboronic acid in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile.
- **Addition of Base:** Add a non-nucleophilic base, such as potassium carbonate (K_2CO_3) or cesium carbonate (Cs_2CO_3), to the solution to deprotonate the phenolic hydroxyl group.
- **Addition of Alkylating Agent:** Slowly add 2-bromo-1,1-dimethoxyethane to the reaction mixture.
- **Reaction:** Heat the mixture, typically between 60-80 °C, and monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- **Workup:** Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product into an organic solvent like ethyl acetate.
- **Purification:** Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Applications in Drug Development

Phenylboronic acid derivatives are gaining prominence in drug discovery and development.[\[5\]](#) [\[6\]](#) The unique properties of the boronic acid moiety allow for targeted interactions and stimuli-responsive drug release.

- **Targeted Drug Delivery:** The boronic acid group can form reversible covalent bonds with cis-diols present in glycoproteins and sialic acids, which are often overexpressed on the surface of cancer cells.[\[4\]](#) This interaction can be exploited to achieve targeted delivery of therapeutic agents to tumor sites, enhancing efficacy and reducing off-target toxicity.[\[3\]](#)
- **pH-Responsive Systems:** The boronate ester linkage is sensitive to pH.[\[2\]](#)[\[3\]](#) In the acidic tumor microenvironment (pH ~6.5), the ester bond can be cleaved, triggering the release of a conjugated drug. This provides a mechanism for controlled, localized drug delivery.

- Enzyme Inhibition: Boronic acids can act as inhibitors of certain enzymes, particularly serine proteases.^[6] The boron atom can form a stable tetrahedral intermediate with the active site serine residue, effectively blocking the enzyme's catalytic activity. The first FDA-approved boronic acid-containing drug, Bortezomib (Velcade), is a proteasome inhibitor used in cancer therapy.^[6]

Safety and Handling

As with all chemical reagents, **4-(2,2-Dimethoxyethoxy)phenylboronic acid** should be handled with appropriate safety precautions in a laboratory setting.

- Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.^[7]
- Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.^{[8][9]}
- Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents and moisture.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.^[8]

Conclusion

4-(2,2-Dimethoxyethoxy)phenylboronic acid represents a promising, albeit specialized, chemical entity for researchers in organic synthesis and drug development. Its unique structural features, particularly the combination of a phenylboronic acid and a protected diol-like moiety, offer intriguing possibilities for creating advanced, stimuli-responsive materials and targeted therapeutic systems. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in biomedical applications.

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